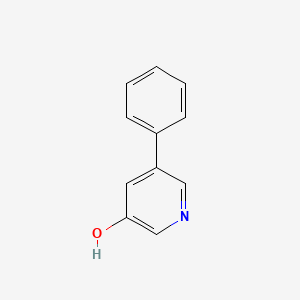

3-Hydroxy-5-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTMKQSGPRZCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376557 | |

| Record name | 5-phenylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-55-8 | |

| Record name | 5-Phenyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxy 5 Phenylpyridine and Its Derivatives

Direct Synthetic Routes and Optimizations

The synthesis of the 3-hydroxy-5-phenylpyridine core can be approached through several distinct strategies. These include building the pyridine (B92270) ring from acyclic or different heterocyclic precursors, or by functionalizing a pre-formed phenylpyridine skeleton. Each approach presents unique advantages and challenges in terms of yield, regioselectivity, and substrate scope.

One of the classic methods for constructing the 3-hydroxypyridine (B118123) ring system involves the molecular rearrangement of furan (B31954) derivatives. This transformation leverages the ability of the furan ring to open and re-close in the presence of specific reagents to form the more stable aromatic pyridine system.

The rearrangement of 2-acylfurans into 3-hydroxypyridines is a well-established synthetic transformation. cdnsciencepub.com This process is typically achieved by heating the 2-acylfuran with an ammonia (B1221849) source, often in an alcoholic solution within a sealed tube at elevated temperatures (e.g., 170°C for 15 hours). cdnsciencepub.com The reaction transforms the five-membered furan ring into a six-membered pyridine ring, incorporating the nitrogen atom from ammonia and establishing the hydroxyl group at the 3-position. While initially developed for 2-alkylfurylketones, this methodology is conceptually applicable to 2-acylfurans bearing a phenyl group, which would lead to the corresponding phenyl-substituted 3-hydroxypyridine.

A related transformation involves the reaction of 2-furfural, the aldehyde analogue, with an amino source like an amino acid. researchgate.net Under prolonged heating, this reaction can also yield a 3-hydroxypyridine structure, although the mechanism and intermediates differ slightly. researchgate.net The efficiency of these rearrangements can be influenced by factors such as temperature, reaction time, and the nature of the ammonia source. cdnsciencepub.com

Table 1: General Conditions for Furan-to-Pyridine Rearrangement

| Starting Material | Reagent | Typical Conditions | Product Type |

| 2-Alkylfurylketone | Ammonia in ethanol | 170°C, 15 hours, sealed tube | 3-Hydroxy-2-alkylpyridine |

| 2-Furfural | Amino Acid (e.g., MSG) | 90°C, 48 hours | 3-Hydroxypyridine |

This interactive table summarizes the general conditions for the rearrangement reaction. Data sourced from cdnsciencepub.comresearchgate.net.

The mechanism for the rearrangement of 2-acylfurans with ammonia has been proposed to occur through a multi-step sequence. cdnsciencepub.com Although direct proof is challenging due to the transient nature of the intermediates, the pathway is understood to proceed as follows:

Ketimine Formation : The initial step involves the condensation of the carbonyl group of the 2-acylfuran with ammonia to form a ketimine intermediate. cdnsciencepub.com

Ring Cleavage : A subsequent addition of another ammonia molecule is thought to induce the cleavage of the furan ring. cdnsciencepub.com This opening results in an acyclic intermediate. cdnsciencepub.com

Recyclization : This open-chain intermediate immediately undergoes cyclization, with the terminal nitrogen attacking a carbonyl group to form the six-membered dihydropyridine (B1217469) ring. cdnsciencepub.com

Aromatization : The final step is the elimination of water and ammonia to achieve the stable aromatic 3-hydroxypyridine system. cdnsciencepub.com

In an alternative pathway observed in the reaction of 2-furfural, the process may involve the formation of a Schiff base, followed by rearrangement, hydrolysis, and subsequent oxidation and ring-opening of a furanamine intermediate to an aminopentenal, which then cyclizes to form the 3-hydroxypyridine. researchgate.net

An alternative to building the ring from scratch is the functionalization of a pre-existing pyridine ring. For the synthesis of this compound, this involves the nitration of 5-phenylpyridine, followed by reduction of the resulting nitro group to an amine, and subsequent conversion of the amine to a hydroxyl group.

Direct electrophilic nitration of the pyridine ring is notoriously difficult due to the electron-deficient nature of the ring and the protonation of the ring nitrogen under harsh acidic conditions, which further deactivates the ring towards electrophilic attack. kochi-tech.ac.jpresearchgate.net Consequently, direct nitration of 5-phenylpyridine often results in low to moderate yields (40-50%). To overcome these limitations, several alternative methods for the synthesis of 3-nitro-5-phenylpyridine (B56655) have been developed. These include Diels-Alder type ring transformations using nitropyrimidine and an enamine, kochi-tech.ac.jp directed ortho-metalation, and [3+3] cyclization strategies, which often provide higher yields and better regioselectivity.

Table 2: Comparative Analysis of Synthetic Methods for 3-Nitro-5-phenylpyridine

| Synthetic Method | Regioselectivity | Yield (%) | Key Features/Limitations |

| Direct Nitration | Moderate | 40–50 | Simple procedure, but low yield and byproduct formation. |

| [3+3] Cyclization | High | 65–75 | Good yield and selectivity, but sensitive to moisture. |

| Directed Metalation | High | 60–65 | Precise functionalization, but requires cryogenic temperatures (-40°C). |

| Cross-Coupling | Moderate | 50–55 | Two-step process with moderate overall yields. |

This interactive table compares different synthetic routes to 3-nitro-5-phenylpyridine. Data sourced from .

Once 3-nitro-5-phenylpyridine is obtained, the nitro group can be readily reduced to an amino group to furnish 3-amino-5-phenylpyridine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents. ambeed.com Catalytic hydrogenation is a common and efficient method, typically employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other metal/acid systems, such as iron in the presence of an acid like ammonium (B1175870) chloride or tin(II) chloride in hydrochloric acid, are also effective for this transformation. ambeed.come-bookshelf.de The choice of reducing agent can be critical to avoid side reactions and ensure high conversion. For industrial-scale synthesis, catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile. The resulting 3-amino-5-phenylpyridine is the direct precursor that can be converted to this compound via a Sandmeyer-type reaction, involving diazotization with a nitrite (B80452) source followed by hydrolysis.

Table 3: Common Reduction Methods for Aromatic Nitro Groups

| Reducing Agent | Solvent | Typical Yield (%) | Notes |

| H₂/Pd-C | Ethanol | >90 | High efficiency, common for industrial scale. |

| Fe/NH₄Cl | H₂O/Ethanol | ~75 | Classical method, uses inexpensive reagents. |

| SnCl₂/HCl | Hydrochloric Acid | Variable | Effective but can require harsher acidic conditions. e-bookshelf.de |

This interactive table summarizes common methods for the reduction of a nitro group on a pyridine ring. Yields are representative for similar substrates. Data sourced from e-bookshelf.de.

Peroxydisulfate (B1198043) oxidation for introducing hydroxy function

The Elbs peroxydisulfate oxidation, and its subsequent modifications, provides a direct method for the hydroxylation of aromatic amines and phenols. beilstein-journals.orgresearchgate.net This reaction has been extended to heterocyclic systems, including pyridines, to introduce a hydroxyl group. beilstein-journals.org The reaction typically involves treating the substrate with a peroxydisulfate salt, such as ammonium peroxydisulfate (APS), in an aqueous solution. beilstein-journals.orgnih.gov

For instance, the oxidation of pyridine itself using APS has been studied. beilstein-journals.orgnih.gov The process involves heating the reaction mixture, and the temperature is a critical parameter. beilstein-journals.orgnih.gov Optimal temperatures are necessary to ensure the reaction proceeds to completion without causing over-oxidation and subsequent degradation of the heterocyclic ring, which would lead to a decrease in the yield of the desired hydroxylated product. beilstein-journals.orgnih.gov In the case of pyridine oxidation with APS, the initial product is pyridin-2-yl ammonium sulfate (B86663), which upon acid hydrolysis, yields the corresponding hydroxypyridine. beilstein-journals.orgnih.gov

Catalysis and additional oxidants in Elbs reaction modification

To enhance the efficiency and yield of the Elbs peroxydisulfate oxidation, several modifications have been explored, including the use of catalysts and co-oxidants. beilstein-journals.orgnih.gov The introduction of metallophthalocyanine catalysts has been shown to improve the yields of hydroxylated products in the oxidation of nitrogen-containing heterocycles. beilstein-journals.org

Furthermore, the addition of hydrogen peroxide (H₂O₂) as a co-oxidant in the peroxydisulfate oxidation of pyridine has demonstrated a significant increase in the yield of the hydroxylated product. beilstein-journals.orgnih.gov The reaction, when carried out with a binary oxidation mixture of APS and H₂O₂, can lead to substantially higher yields compared to using APS alone. nih.gov For the oxidation of pyridine, the yield of the pyridin-2-yl sulfate intermediate was observed to increase progressively with the addition of H₂O₂, reaching a maximum at a specific molar equivalent of the co-oxidant. nih.gov

Table 1: Effect of Hydrogen Peroxide on the Yield of Pyridin-2-yl Sulfate in the Oxidation of Pyridine with Ammonium Peroxydisulfate This table is based on data presented in the referenced literature and illustrates the impact of a co-oxidant on reaction yield.

| Molar Equivalents of H₂O₂ | Yield of Py-sulfate 8 (%) |

| 0 | Lower Yield (exact value not specified) |

| 2-3 | 85 (Maximum) |

| Data sourced from a study on the oxidation of pyridine at 45°C over 10 hours. nih.gov |

Coupling Reactions in the Synthesis of Phenylpyridine Scaffolds

The construction of the phenylpyridine backbone is frequently accomplished through cross-coupling reactions, which form a carbon-carbon bond between a pyridine derivative and a phenyl derivative. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the formation of C-C bonds, and various named reactions have been developed for the synthesis of biaryl compounds, including phenylpyridines. The Suzuki-Miyaura and Stille couplings are two of the most widely utilized methods.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including phenylpyridine derivatives. researchgate.netnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. libretexts.org The reaction is typically carried out in the presence of a base and a palladium catalyst with appropriate ligands. libretexts.org

The synthesis of this compound derivatives can be achieved by coupling a suitably substituted pyridine, such as 3,5-dibromopyridine (B18299) or a protected 3-hydroxy-5-halopyridine, with a phenylboronic acid derivative. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, ligands, base, and solvent, are crucial for achieving high yields and selectivity. libretexts.org For instance, the synthesis of 3-[(2-indolyl)-5-phenyl]pyridine derivatives has been accomplished using Suzuki-type reactions on 3,5-dibromopyridine. nih.gov Similarly, various 2-phenylpyridine (B120327) derivatives have been synthesized via Suzuki-Miyaura cross-coupling of 2,3-dichloro-5-trifluoromethylpyridine with 4-hydroxyphenylboronic acid. mdpi.com

The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituted phenyl groups onto the pyridine ring, making it a powerful tool for generating libraries of phenylpyridine derivatives for various applications. gre.ac.uk

Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of Phenylpyridine Derivatives This table provides illustrative examples of the Suzuki-Miyaura coupling in the synthesis of phenylpyridine scaffolds.

| Pyridine Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

| 3,5-Dibromopyridine | Phenylboronic acid derivatives | Pd catalyst | 3,5-Diarylpyridines | nih.gov |

| 2,3-Dichloro-5-trifluoromethylpyridine | 4-Hydroxyphenylboronic acid | Pd catalyst | 2-Aryl-3-chloropyridines | mdpi.com |

| 2-Pyridyl ammonium salts | Arylboronic acids | [Pd(IPr)(3-CF₃-An)Cl₂] | 2-Arylpyridines | organic-chemistry.org |

The Stille coupling offers another powerful method for the formation of carbon-carbon bonds in the synthesis of phenylpyridine derivatives. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction can be employed to construct the phenylpyridine scaffold by reacting a halogenated pyridine with a phenylstannane or a stannylated pyridine with a phenyl halide. researchgate.netnih.gov For example, the synthesis of 3-[(2-indolyl)-5-phenyl]pyridine derivatives has been achieved through Stille-type reactions using 3,5-dibromopyridine as a starting material. nih.gov The preparation and use of stannylindoles in mono or bis cross-coupling reactions have been described for this purpose. nih.gov

A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. orgsyn.org However, a significant drawback is the toxicity associated with organotin compounds. organic-chemistry.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 3: Comparison of Suzuki-Miyaura and Stille Coupling Reactions for Phenylpyridine Synthesis This table highlights the key features of the Suzuki-Miyaura and Stille coupling reactions.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |

| Toxicity of Reagent | Generally low | High |

| Byproducts | Boron-based, often easily removed | Tin-based, can be difficult to remove |

| Reaction Conditions | Requires a base | Does not typically require a base |

C-C coupling reactions for pyridine derivatives

The formation of a C-C bond to attach a phenyl group to a pre-formed pyridine ring is a cornerstone of phenylpyridine synthesis. Transition metal-catalyzed cross-coupling reactions are paramount in this regard, offering reliable and modular approaches. researchgate.net Key among these are the Suzuki-Miyaura, Negishi, and Stille reactions, which typically involve the coupling of a halogenated or otherwise activated pyridine with an organometallic phenyl reagent. researchgate.net

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds due to its mild conditions and tolerance for a wide range of functional groups. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a phenylboronic acid. organic-chemistry.orgnih.gov For instance, 2,3,5-trichloropyridine (B95902) can be selectively coupled with phenylboronic acid at the 2-position using a palladium acetate (B1210297) catalyst in an aqueous DMF solution. um.edu.mt The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. um.edu.mtthieme-connect.com Ligand-free palladium-catalyzed Suzuki reactions have also been developed, offering a more cost-effective and simplified procedure. um.edu.mtbeilstein-journals.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. mdpi.com This reaction is particularly valuable for its ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms with high functional group tolerance. mdpi.combeilstein-journals.org The required pyridyl zinc halides can be generated in situ from halopyridines or via transmetalation from pyridyl lithium compounds, which then couple with a phenyl halide. beilstein-journals.org The reactivity of the halide partner generally follows the order I > Br > Cl. beilstein-journals.org

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. nih.govresearchgate.net While organotin reagents are stable to air and moisture, their toxicity is a significant drawback. researchgate.net The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination at the palladium center. nih.gov The versatility of the Stille reaction allows for the coupling of various substituted pyridines and phenylstannanes. beilstein-journals.org

| Coupling Reaction | Pyridine Substrate Example | Phenyl Reagent Example | Catalyst System Example | Typical Conditions | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine organic-chemistry.org | Arylboronic acid organic-chemistry.org | Pd(OAc)₂ um.edu.mt | Na₂CO₃ base, H₂O/DMF solvent, 60 °C um.edu.mt | Tolerates a wide variety of functional groups; aqueous conditions are possible. organic-chemistry.orgum.edu.mt |

| Negishi | 2-Bromopyridine mdpi.com | Phenylzinc chloride mdpi.com | Pd(PPh₃)₄ or Ni(PPh₃)₄ mdpi.com | Anhydrous THF solvent, room temp. to reflux wiley.com | High functional group tolerance; allows sp³-sp² coupling. mdpi.com |

| Stille | Aryl halide (e.g., Iodopyridine) nih.gov | Organostannane (e.g., Phenyl-Sn(Bu)₃) nih.gov | Pd(PPh₃)₄ nih.gov | Anhydrous solvent (e.g., Toluene, Dioxane), often with LiCl additive researchgate.net | Reagents are stable but toxic; reaction is versatile. researchgate.net |

C-H activation in synthesis of phenylpyridine derivatives

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of phenylpyridines, circumventing the need for pre-functionalized starting materials like halides or organometallics. um.edu.mt This approach involves the direct coupling of a C-H bond on the pyridine ring with an arylating agent, typically catalyzed by a transition metal like palladium. organic-chemistry.org

The regioselectivity of C-H arylation on the pyridine ring is a significant challenge due to the presence of multiple C-H bonds and the coordinating nature of the nitrogen atom. nih.govthermofisher.com The electronic properties of the pyridine ring inherently disfavor C-H activation at the C2 and C6 positions due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. nih.govthermofisher.com Consequently, arylation often occurs at the C3 or C4 positions.

Several strategies have been developed to control the site of reaction:

Electronic Control : Introducing an electron-withdrawing group (EWG) onto the pyridine ring can enhance the acidity of specific C-H bonds, directing arylation. For example, a substituent at the 3-position can promote C4-arylation. nih.gov

Directing Groups : A directing group installed on the pyridine can chelate to the metal catalyst, positioning it to activate a specific, often ortho, C-H bond. The pyridine nitrogen itself can act as a directing group, facilitating the arylation of a phenyl group at the C2 position of the pyridine (i.e., in 2-phenylpyridine substrates). organic-chemistry.orgum.edu.mt

Use of N-Oxides : Converting the pyridine to a pyridine N-oxide alters the electronic landscape of the ring, making the C2 and C6 positions more susceptible to C-H activation. nih.govjk-sci.commdpi.com Palladium-catalyzed ortho-arylation of pyridine N-oxides with unactivated arenes or arylboronic esters provides a reliable route to 2-arylpyridines. jk-sci.comwikipedia.org The N-oxide can then be removed in a subsequent step.

| Strategy | Pyridine Substrate | Arylating Agent | Catalyst System Example | Typical Conditions | Position of Arylation |

|---|---|---|---|---|---|

| Electronic Control (EWG) | 3-Nitropyridine nih.gov | Bromobenzene nih.gov | Pd(OAc)₂ / [PCy₃H]BF₄ nih.gov | K₂CO₃ base, Mesitylene solvent, 150 °C nih.gov | C4-Position nih.gov |

| N-Oxide Activation | Pyridine N-oxide jk-sci.com | Benzene (B151609) jk-sci.com | Pd(OAc)₂ / Ag₂CO₃ jk-sci.com | Dichloromethane (B109758) solvent, 130 °C jk-sci.com | C2-Position jk-sci.com |

| N-Oxide Activation | Pyridine N-oxide beilstein-journals.org | Potassium aryltrifluoroborate beilstein-journals.org | Pd(OAc)₂ beilstein-journals.org | TBAI additive, Dioxane solvent, 100 °C beilstein-journals.org | C2-Position beilstein-journals.org |

| Directing Group | 2-Phenylpyridine organic-chemistry.org | Potassium aryltrifluoroborate organic-chemistry.org | Pd(OAc)₂ / Cu(OAc)₂ organic-chemistry.org | 1,4-Dioxane solvent, p-Benzoquinone co-oxidant organic-chemistry.org | ortho-Position of the phenyl group organic-chemistry.org |

Other Metal-Catalyzed Syntheses

Rhodium-catalyzed oxidative coupling in heterocycle formation

Rhodium catalysts offer distinct reactivity for constructing pyridine and pyridone rings, often through cycloaddition or annulation pathways. One of the most prominent methods is the [2+2+2] cycloaddition , which assembles a six-membered ring from three unsaturated components with high atom economy. mdpi.com In the context of pyridine synthesis, this typically involves the co-cyclization of two alkyne molecules and a nitrile, which provides the nitrogen atom for the heterocycle. mdpi.comscirp.org Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or cationic rhodium(I) complexes, are highly effective for these transformations. mdpi.comrsc.org The regioselectivity of the cycloaddition can often be controlled by the choice of ligands and the steric and electronic properties of the substrates.

An alternative cycloaddition approach involves the reaction of two equivalents of an alkyne with one equivalent of an isocyanate to form substituted 2-pyridones. nih.gov This rhodium-catalyzed intermolecular cycloaddition provides a regioselective method to access 4,6-disubstituted 2-pyridones from readily available starting materials. nih.gov

Rhodium(III) catalysts are also employed in oxidative annulation reactions via C-H activation. For example, pyridin-2(1H)-ones can undergo double C-H activation and annulation with alkynes to produce highly functionalized quinolizinone structures. acs.org Similarly, oxidative coupling of arenes with alkynes under rhodium catalysis represents another route to complex fused systems. researchgate.net These methods often involve a Rh(III)/Rh(I) catalytic cycle where an initial C-H activation forms a rhodacycle intermediate, followed by alkyne insertion and reductive elimination. beilstein-journals.org

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Example | Product Type |

|---|---|---|---|---|---|

| [2+2+2] Cycloaddition | Alkyne | Alkyne | Nitrile | [Rh(cod)₂]BF₄ / BINAP rsc.org | Substituted Pyridine rsc.org |

| [2+2+2] Cycloaddition | Terminal Alkyne | Terminal Alkyne | Isocyanate | Rh(I) complex with phosphoramidite (B1245037) ligand nih.gov | Substituted 2-Pyridone nih.gov |

| Oxidative Annulation | Pyridin-2(1H)-one | Alkyne | - | [Cp*RhCl₂]₂ acs.org | Quinolizinone acs.org |

Multi-component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for constructing complex heterocyclic scaffolds like pyridines. bohrium.comfrontiersin.org The Hantzsch and Bohlmann-Rahtz syntheses are two classical yet enduringly relevant MCRs for pyridine ring formation.

The Hantzsch Pyridine Synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate). thermofisher.comillinois.edu The reaction first forms a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding aromatic pyridine. thermofisher.com While the classic Hantzsch synthesis yields symmetrically substituted pyridines, modern variations allow for the synthesis of unsymmetrical products. researchgate.netum.edu.mt The process is known for its operational simplicity and ability to generate highly substituted pyridines. illinois.edu

The Bohlmann-Rahtz Pyridine Synthesis provides a versatile two-step route to 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.org The process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to form the pyridine ring. wikipedia.orgsynarchive.com A significant advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without needing a separate oxidation step. organic-chemistry.org Methodological improvements, such as the use of acid catalysis (e.g., acetic acid, Amberlyst-15) can lower the high temperatures traditionally required for the cyclization step. organic-chemistry.orgjk-sci.com Furthermore, three-component variations where the enamine is generated in situ from a ketone and an ammonia source have enhanced the practicality of this method. jk-sci.com

Novel Approaches and Emerging Synthetic Strategies for 3-Hydroxypyridines

Recent research has focused on developing novel and more direct synthetic routes to the 3-hydroxypyridine core, a structure that cannot tautomerize to a pyridone and serves as a versatile handle for further functionalization. mdpi.com

A noteworthy de novo synthesis involves a palladium(0)-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com This key step is followed by oxidation and elimination of p-toluenesulfinic acid to yield polysubstituted 3-hydroxypyridines. This method allows for the construction of diverse derivatives from readily available amino acids, propargyl alcohols, and arylboronic acids. mdpi.comresearchgate.net

Ring-closing metathesis (RCM) has also been established as a powerful tool for constructing the pyridine ring. Synthetic routes using RCM of specifically designed nitrogen-containing dienes, followed by either elimination or an oxidation/deprotection sequence, provide access to substituted 3-hydroxypyridines. researchgate.netorganic-chemistry.orgresearchmap.jp This strategy has been successfully applied to generate a variety of 3-hydroxy- and 3-aminopyridine (B143674) derivatives. organic-chemistry.orgresearchmap.jp

Another innovative approach involves the transformation of 2-acylfurans. Treatment of a 2-acylfuran with an aqueous or alcoholic solution of ammonia or an ammonium salt at high temperatures (130-300 °C) and pressures results in a ring transformation to produce 3-hydroxypyridine derivatives. google.com This method has been shown to produce compounds like 2-ethyl-6-methyl-3-hydroxypyridine in high yields (up to 87%). google.com

Finally, a novel reduction of 3-hydroxypyridine itself using sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate yields 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, a versatile intermediate that can be used in the synthesis of more complex molecules. rsc.org

| Emerging Strategy | Key Precursors | Key Transformation(s) | Product Type | Reference |

|---|---|---|---|---|

| "Anti-Wacker" Cyclization | N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acids | Pd(0)-catalyzed arylative cyclization, oxidation, elimination | Polysubstituted 3-hydroxypyridines | mdpi.comresearchgate.net |

| Ring-Closing Metathesis (RCM) | Nitrogen-containing dienes | Ru-catalyzed RCM, followed by elimination or oxidation/deprotection | Substituted 3-hydroxypyridines | researchgate.netorganic-chemistry.orgresearchmap.jp |

| Furan Ring Transformation | 2-Acylfurans, Ammonia source | High-temperature/pressure ammonolysis | Alkyl-substituted 3-hydroxypyridines | google.com |

| Pyridine Reduction | 3-Hydroxypyridine | Reduction with NaBH₄ / Benzyl chloroformate | Substituted 5-hydroxy-2-piperideine | rsc.org |

Reaction Mechanisms and Pathways Involving 3 Hydroxy 5 Phenylpyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 3-Hydroxy-5-phenylpyridine possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. jscimedcentral.com This lone pair makes the nitrogen atom basic and nucleophilic, readily participating in reactions with electrophiles and Lewis acids. jscimedcentral.comwikipedia.org

The nitrogen atom of the pyridine ring readily reacts with Lewis acids, leading to the formation of pyridinium (B92312) salts. wikipedia.org Alkylation, for instance, occurs at the nitrogen atom when reacting with alkyl halides, resulting in a positive charge on the ring. wikipedia.org This positive charge significantly alters the reactivity of the pyridine ring, making it more susceptible to both oxidation and reduction. wikipedia.org

Oxidation of the pyridine nitrogen is another key reaction, typically achieved with peracids to form the corresponding N-oxide. wikipedia.org The formation of the N-oxide is a crucial transformation as it can modify the reactivity of the pyridine ring, promoting electrophilic substitution at the 2- and 4-positions, after which the oxygen atom can be removed. wikipedia.org

It is important to note that direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgpearson.com Reactions like Friedel-Crafts alkylation or acylation often fail, as they lead to addition at the nitrogen atom instead. jscimedcentral.comwikipedia.org

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl-3-hydroxy-5-phenylpyridinium halide |

| N-Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |

| Protonation | Acid (e.g., HCl) | 3-Hydroxy-5-phenylpyridinium chloride |

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is a significant contributor to the molecule's chemical behavior, primarily through its ability to engage in hydrogen bonding and act as a nucleophile or a directing group in substitution reactions.

The hydroxyl group can act as both a hydrogen bond donor and acceptor. This property is crucial in its interaction with solvents and in the formation of coordination compounds. nih.govacs.org In aqueous solutions, the hydroxyl group can form hydrogen bonds with water molecules, influencing its solubility and tautomeric equilibrium. nih.gov The ability of the hydroxyl group to form strong hydrogen bonds is also a key factor in its interaction with metal surfaces and in catalytic processes. aps.org The presence of a hydroxyl group can lead to the formation of stable coordination compounds with various metal ions. rsc.orgscispace.com

The strength of hydrogen bonding can be influenced by the electronic properties of the molecule. In hydroxypyridines, higher charges on the molecule lead to stronger hydrogen bonding interactions. nih.gov

Reactions of Phenyl Substituent

The phenyl group at the 5-position of the pyridine ring can undergo typical electrophilic aromatic substitution reactions. The directing effect of the pyridine ring on the phenyl substituent is an important consideration in these reactions.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds. For phenylpyridine derivatives, transition metal-catalyzed C-H olefination has been a subject of study. While ortho-C-H functionalization is more common, methods for meta-selective C-H olefination have been developed. rsc.org For 3-phenylpyridine, directing groups can be employed to guide a catalyst to the meta-position of the phenyl ring, allowing for the introduction of an olefinic group. rsc.org These reactions often utilize palladium or rhodium catalysts in the presence of a suitable directing group and oxidant. rsc.org

Ring Transformation and Skeletal Editing in Pyridine Chemistry

A fascinating area of modern organic chemistry involves the transformation of aromatic rings, a process known as skeletal editing. nih.goveurekalert.orgchemeurope.comsciencedaily.com This strategy allows for the precise substitution or rearrangement of atoms within the core ring structure, enabling the conversion of one type of aromatic ring into another. nih.gov

Denitrogenation and ring-contraction mechanisms

Denitrogenation, the complete removal of the nitrogen atom from the heterocyclic ring, represents a profound molecular transformation. For pyridine systems, this typically requires significant activation, often through coordination to a transition metal. For instance, titanium complexes have been shown to mediate the ring-opening of pyridine, which is a critical first step toward nitrogen extrusion. acs.orgnih.gov The process can proceed through the formation of metallaazabicycles, followed by a series of steps including electrocyclic rearrangements and retro-cycloadditions to ultimately cleave the C–N bonds. acs.org In the context of this compound, the electronic nature of the substituents would influence the initial coordination to the metal and the stability of subsequent intermediates.

Ring-contraction mechanisms provide a route from the six-membered pyridine ring to smaller five-membered heterocycles like pyrroles or pyrrolidines. nih.gov These transformations can be promoted photochemically or electrochemically. rsc.orgresearchgate.net One studied pathway involves the reaction of excited nitrogen atoms with pyridine, leading to 7-membered-ring structures that evolve primarily through ring-contraction mechanisms to yield 5-membered-ring radical products. nih.gov Another approach uses a photo-promoted reaction with silylborane to convert pyridines into pyrrolidine (B122466) derivatives. nih.govresearchgate.net The success of such a reaction with this compound would depend on the compatibility of the hydroxyl and phenyl groups with the specific reagents and reaction conditions.

Skeletal editing of aromatic N-heterocycles

Skeletal editing is an emerging synthetic strategy that involves the precise insertion, deletion, or exchange of atoms within a molecular core, providing a powerful tool for molecular diversification. researchgate.netrsc.orgscilit.com This approach allows for the conversion of one heterocyclic system into another. For example, methods have been developed to swap aromatic carbon atoms for nitrogen atoms, or to transform furans into pyridines. chemistryworld.comchemrxiv.org

For this compound, skeletal editing could offer pathways to other valuable scaffolds. A hypothetical single-atom exchange could replace a ring carbon with another heteroatom, or a carbon insertion could expand the ring to an azepine. The regiochemical outcome of such editing would be heavily influenced by the directing effects of the existing hydroxyl and phenyl substituents. These strategies represent a step-economic alternative to de novo synthesis for accessing novel derivatives. scilit.com

Influence of Substituent Position on Reactivity and Electronic Effects

The reactivity of the this compound ring is dictated by the inherent electron-deficient nature of pyridine and the electronic contributions of its substituents. The nitrogen atom withdraws electron density from the ring carbons through both inductive and resonance effects, making pyridine generally less reactive towards electrophilic substitution than benzene (B151609). stackexchange.com

The substituents at the 3- and 5-positions modulate this intrinsic reactivity. The hydroxyl group at C3 is a key influencer; it is a σ-electron-withdrawing group due to oxygen's electronegativity but a powerful π-electron-donating group through resonance, placing lone-pair electron density onto the ring. The phenyl group at C5 has a less pronounced, but still significant, electronic impact, capable of both weak inductive withdrawal and resonance effects. The interplay of these factors determines the electron density at each carbon atom, thereby directing the regioselectivity of further chemical modifications. For example, electron-donating groups can increase the electron density around a coordinated metal center in pincer complexes, influencing catalytic activity. nih.gov

Table 1: Summary of Substituent Electronic Effects on the Pyridine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

| Hydroxyl (-OH) | 3 | Electron-withdrawing (-I) | Electron-donating (+M) | Activating, directs ortho/para |

| Phenyl (-Ph) | 5 | Weakly Electron-withdrawing (-I) | Can be donating or withdrawing (+/-M) | Weakly deactivating/activating |

| Nitrogen (in-ring) | 1 | Strongly Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating, directs meta |

Note: Ortho/para/meta directing effects are relative to the substituent on a benzene ring and are adapted here to describe influence on the pyridine ring.

This substitution pattern makes the molecule susceptible to a range of reactions. The increased electron density from the hydroxyl group can facilitate electrophilic attack at positions ortho and para to it (C2, C4, C6), while the inherent deactivation by the ring nitrogen favors nucleophilic attack, particularly at the C2, C4, and C6 positions. researchgate.net

Stereoselective Reactions and Functional Group Tolerance

Introducing chirality to the pyridine scaffold often involves stereoselective dearomatization reactions. nih.gov Catalytic asymmetric methods can convert substituted pyridines into valuable, enantioenriched piperidine (B6355638) or dihydropyridine (B1217469) derivatives. semanticscholar.orgacs.org Such strategies might involve the nucleophilic addition to N-activated pyridinium ions, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary. nih.gov For this compound, the N-atom could be activated (e.g., acylated) to facilitate a stereoselective dearomatizing addition, potentially leading to highly functionalized chiral piperidines.

A critical aspect of modern synthetic methods is functional group tolerance. Many contemporary catalytic systems, including those used for C-H functionalization and cross-coupling, are designed to be compatible with a wide array of functional groups. nih.gov Groups such as hydroxyls, esters, ketones, and halides are often well-tolerated. nih.gov This is crucial for this compound, as it allows for selective modification of the pyridine core without requiring protection of the hydroxyl group. For example, Ir-catalyzed silylation has shown broad functional group tolerance on pyridine rings. nih.gov This compatibility enables late-stage functionalization, a powerful strategy in medicinal chemistry for rapidly generating analogues of a lead compound.

Computational Chemistry and Theoretical Studies of 3 Hydroxy 5 Phenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is widely used to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. nih.gov The B3LYP functional, a hybrid method combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in studying organic molecules. mdpi.com

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of the molecule on its potential energy surface. lbl.gov For 3-Hydroxy-5-phenylpyridine, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is found.

The optimization would be performed using a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance for describing molecular structures. nih.govmdpi.com The resulting optimized structure provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method. researchgate.net For a molecule like this compound, key parameters of interest would be the C-C, C-N, C-O, and O-H bond lengths, as well as the angles defining the planarity and interaction between the pyridine (B92270) and phenyl rings.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a specific study on this molecule.

| Parameter | Value |

|---|---|

| C-N Bond Length (pyridine) | ~1.34 Å |

| C-O Bond Length | ~1.36 Å |

| C-C Bond Length (inter-ring) | ~1.49 Å |

| C-N-C Bond Angle (pyridine) | ~117° |

| C-C-O Bond Angle | ~119° |

| Dihedral Angle (Pyridine-Phenyl) | ~30-40° |

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure is a true energy minimum. asrjetsjournal.org A stable structure will have no imaginary frequencies. These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be compared with experimental spectra for further validation. researchgate.net

The calculations yield a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The PES is crucial for understanding molecular dynamics, conformational changes, and reaction pathways.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution of a molecule, providing critical insights into its reactivity. asrjetsjournal.orgresearchgate.net It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on heteroatoms (like the nitrogen and oxygen in this compound) and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are often found around hydrogen atoms, particularly the acidic proton of the hydroxyl group, and are sites for nucleophilic attack. nih.gov

For this compound, the MESP map would likely show strong negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. A region of high positive potential would be expected around the hydrogen of the hydroxyl group. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. irjweb.com A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgajchem-a.com DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and visualization of the electron density distribution within each orbital. For this compound, the HOMO would likely be localized on the electron-rich hydroxyphenyl portion, while the LUMO might be distributed over the electron-accepting pyridine ring.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: This data is hypothetical and representative of typical DFT results.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 eV |

| ELUMO | -1.25 eV |

| Energy Gap (ΔE) | 4.90 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edufaccts.de

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using the principles of density functional theory. nih.govmdpi.com Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity. rasayanjournal.co.inresearchgate.net

Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η) : Measures the ability of a molecule to accept electrons. rasayanjournal.co.in

These descriptors allow for a quantitative comparison of the reactivity of different molecules without simulating a full chemical reaction. nih.gov

Table 3: Illustrative Conceptual DFT Reactivity Descriptors Note: This data is hypothetical and derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.45 |

| Electrophilicity Index (ω) | 2.79 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. arxiv.orgjoshuagoings.com It allows for the calculation of excited state energies, which correspond to the absorption of light at specific wavelengths in the ultraviolet-visible range. nih.gov This information is crucial for understanding a molecule's photophysical properties and its potential applications in areas such as organic electronics and photochemistry.

A thorough search of scientific databases reveals a lack of specific studies that have applied TD-DFT methods to this compound. Consequently, there are no published detailed research findings, such as calculated electronic transition energies, oscillator strengths, or simulated UV-Vis spectra for this compound. Such a study would provide valuable insights into its electronic structure and how it compares to other substituted pyridines.

Molecular Dynamics (MD) Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov By simulating the interactions between molecules and their environment, MD can provide detailed mechanistic insights into various processes, including conformational changes, binding events, and transport phenomena. frontiersin.orgmdpi.com

Currently, there are no specific published research articles detailing the use of MD simulations to investigate the mechanistic properties of this compound. Such simulations could, for example, elucidate its behavior in different solvents, its potential interactions with biological macromolecules, or its aggregation properties. The absence of these studies means that the dynamic behavior of this compound at the atomic level remains computationally unexplored.

Computational Prediction of Physicochemical Properties

The prediction of physicochemical properties through computational methods, often referred to as in silico prediction, is a fundamental aspect of modern drug discovery and materials science. escholarship.orgnih.gov These methods employ quantitative structure-property relationship (QSPR) models and other computational algorithms to estimate properties such as solubility, lipophilicity (logP), pKa, and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters without the need for experimental measurements. researchgate.netresearchgate.net

While general methodologies for the computational prediction of physicochemical properties are well-established, specific, and detailed research findings from the application of these methods to this compound are not available in the reviewed literature. A dedicated computational study would be necessary to generate a comprehensive profile of its predicted physicochemical properties. Such a profile would be invaluable for assessing its potential as a drug candidate or for other chemical applications.

Without dedicated computational studies on this compound, a data table of its computationally predicted physicochemical properties cannot be compiled from existing research.

Medicinal Chemistry and Biological Activity of 3 Hydroxy 5 Phenylpyridine Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 3-hydroxy-5-phenylpyridine derivatives is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and phenyl rings. These modifications can dramatically alter the potency and selectivity of the compounds for their biological targets.

Impact of hydroxyl substitution on biological activity

The hydroxyl group at the 3-position of the pyridine ring is a critical feature for the biological activity of many derivatives. In a series of 3,5-disubstituted pyridines designed as potential cyclin-dependent kinase (CDK) inhibitors, the presence of a hydroxyl group was found to be important for activity. nih.gov For instance, a V-shaped molecule with a hydroxyl substituent demonstrated significant inhibitory activity against DYRK1A, with an IC50 of 60 nM. researchgate.net This was attributed to the hydroxyl group fitting into the active site of the enzyme, as revealed by docking studies. researchgate.net Similarly, in a series of 3-hydroxy-pyran-4-one derivatives, the hydroxyl group is part of a metal-chelating triad (B1167595) essential for HIV-1 integrase inhibition. frontiersin.org The strategic placement of hydroxyl groups also contributes to the high water solubility of certain hydroxymethylpyridine aldehydes, which is advantageous for biological applications.

Role of phenyl substituent and other modifications on activity

The phenyl group at the 5-position of the pyridine ring plays a crucial role in the interaction of these derivatives with their biological targets. The introduction of a phenyl substituent can lead to effective DYRK1A inhibitors. researchgate.net Further modifications to this phenyl ring, such as the addition of substituents, can significantly impact potency and selectivity. For example, in a series of DYRK1A inhibitors, combining a small fluoro substitution at the ortho position with a larger trifluoromethoxy group at the meta position of the phenyl ring enhanced inhibitory potency. researchgate.net Replacing the meta-trifluoromethoxy group with an isopropoxy group resulted in a compound with single-digit nanomolar potency. researchgate.net

Beyond the phenyl ring, other structural modifications have been explored. The introduction of various dimethylaminoalkyl side chains to the core skeleton has been investigated to modulate activity. nih.gov In some cases, replacing the pyridine ring with a less basic pyrazine (B50134) analogue has been studied, with the pyridine ring generally showing more favorable interactions within the active pocket of kinases. researchgate.net

Influence of halogen bonds for ligand binding

Halogen bonds, which are non-covalent interactions involving a halogen atom, can play a significant role in the binding of ligands to their protein targets. nih.govbiorxiv.org This interaction arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which can interact with a Lewis base on the protein. nih.govbiorxiv.org The strength of this interaction generally follows the trend I > Br > Cl > F. wiley-vch.de The introduction of halogen atoms into a drug molecule can improve its pharmacokinetic properties, such as membrane permeability. nih.gov

In the context of this compound derivatives and related structures, halogen bonding has been shown to be important for ligand binding. researchgate.net For instance, the introduction of halogen substituents on the phenyl ring can lead to the formation of halogen bonds with the target protein, thereby enhancing binding affinity. researchgate.net Molecular dynamics simulations have been used to study the stability and geometry of these halogen bonds, confirming their key role in the stabilization of the ligand-receptor complex. nih.gov

Target Identification and Molecular Mechanisms of Action

Derivatives of this compound have been identified as inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cellular processes. researchgate.netnih.gov

Kinase inhibition (e.g., DYRK1A, CDK5, GSK3β)

A significant area of research for this compound derivatives has been their activity as inhibitors of several kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Cyclin-dependent kinase 5 (CDK5), and Glycogen synthase kinase 3β (GSK3β). researchgate.net These kinases are implicated in a variety of diseases, including neurological disorders and diabetes. nih.govnih.gov

One V-shaped molecule incorporating the this compound scaffold showed potent inhibition of DYRK1A (IC50 = 0.06 µM), CDK5 (IC50 = 1.5 µM), and GSK3β (IC50 = 4.7 µM). researchgate.net Another study reported that certain 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives inhibited CDK1 in the micromolar range with good selectivity over GSK3. nih.gov The inhibition of DYRK1A is of particular interest as it is considered a therapeutic target for conditions like Down syndrome and Alzheimer's disease. nih.govperha-pharma.fr

The primary mechanism by which many of these kinase inhibitors function is by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase. researchgate.net The ATP binding sites of kinases within the same family can be highly conserved, which can present a challenge for achieving inhibitor selectivity. researchgate.net Molecular modeling and docking studies have been instrumental in understanding how these inhibitors interact with the ATP binding pocket. nih.gov These studies have revealed that specific interactions, such as hydrogen bonds formed by the hydroxyl group of the inhibitor with residues in the active site, are crucial for potent inhibition. researchgate.net

Antimicrobial activity

Derivatives of 3-hydroxypyridine (B118123) have been a focal point in the search for new antimicrobial agents, driven by the increasing threat of drug resistance. researchgate.netnih.gov A range of these compounds has been synthesized and evaluated against various bacterial and fungal strains.

In one study, a series of new 3-hydroxypyridine-4-one derivatives were synthesized and tested. Among them, compound 6c , which features a methoxy (B1213986) group (-OCH3) at the meta position of the phenyl ring, demonstrated the highest activity against Staphylococcus aureus and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL. researchgate.netnih.govnih.gov This potency was notably greater than that of the reference drug, ampicillin. researchgate.netnih.gov Other derivatives with ortho- and para-nitro or para-methoxy substitutions also showed significant antibacterial activity against the same strains with MIC values of 32 μg/mL. nih.gov

The antifungal properties of these derivatives have also been explored. While some studies reported moderate effects against Candida albicans and Aspergillus niger with MIC values ranging from 128-512 μg/mL, others found more potent activity. researchgate.netnih.gov Specifically, derivatives with ortho-methoxy, ortho-hydroxy, and para-methyl substitutions showed the best antifungal activity against A. niger, with MIC values of 64 μg/mL. nih.gov The position and nature of the substituent on the phenyl ring have been shown to greatly influence the antimicrobial activities of these compounds. nih.gov Phenylpyridine derivatives, in general, are recognized for their potential antibacterial and antifungal properties. ijmpronline.com

Table 1: Antibacterial Activity of Selected 3-Hydroxypyridine-4-one Derivatives

| Compound | Substituent on Phenyl Ring | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 6c | m-OCH₃ | S. aureus, E. coli | 32 | researchgate.net, nih.gov, nih.gov |

| Derivative | o-NO₂, p-NO₂ | S. aureus, E. coli | 32 | nih.gov |

| Derivative | p-OCH₃ | S. aureus, E. coli | 32 | nih.gov |

| Derivative | o-OCH₃, o-Cl, p-Cl, o-OH, p-OH | S. aureus, E. coli | 64 | nih.gov |

| Ampicillin | (Reference) | S. aureus, E. coli | >32 | researchgate.net, nih.gov |

Anticancer effects

The antiproliferative properties of 3-hydroxypyridin-4-one (HPO) derivatives have been investigated against several human cancer cell lines, often linking their activity to iron chelation. journal-vniispk.ruresearchgate.net Iron is crucial for the growth of neoplastic cells, and restricting its availability is a valid strategy in cancer therapy. journal-vniispk.ru

The evaluation of HPO derivatives against breast cancer cell lines MCF-7 and MDA-MB-231 also showed a correlation between lipophilicity and cytotoxicity. rsc.org The most lipophilic compound in the tested series, 4f , demonstrated the highest activity, while the more hydrophilic compound 4a showed the lowest. rsc.org Furthermore, a series of pyridine-ureas were synthesized and evaluated against the MCF-7 cell line. rjptonline.org Compounds 8e and 8n were identified as the most active, with IC₅₀ values of 0.22 μM and 1.88 μM, respectively, after 48 hours of treatment, which was more potent than the reference drug doxorubicin (B1662922) (IC₅₀ = 1.93 μM). rjptonline.org

Table 2: Cytotoxic Activity of Selected 3-Hydroxypyridinone and Pyridine-Urea Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4e | HeLa | 30 μM | researchgate.net |

| 4d | HeLa | 45 μM | researchgate.net |

| 4f | HeLa | 700 μM | researchgate.net |

| 4f | MCF-7, MDA-MB-231 | Highest activity in series | rsc.org |

| 4a | MCF-7, MDA-MB-231 | Lowest activity in series | rsc.org |

| 8e | MCF-7 | 0.22 μM (48h) | rjptonline.org |

| 8n | MCF-7 | 1.88 μM (48h) | rjptonline.org |

| Doxorubicin | MCF-7 | 1.93 μM (48h) | rjptonline.org |

Anti-inflammatory activity

Derivatives of 3-hydroxy pyridine-4-one are known to possess anti-inflammatory effects, which are thought to be related to their iron-chelating properties. nih.govresearchgate.netnih.gov Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron to function. nih.govnih.gov By chelating iron, these compounds may inhibit these enzymes and reduce the production of inflammatory mediators. nih.govnih.gov

The anti-inflammatory effects of three new 3-hydroxy-pyridine-4-one derivatives (Compounds A, B, and C) were evaluated using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.netnih.gov All three compounds demonstrated significant anti-inflammatory activity in both models. nih.govnih.gov

Compound A was the most potent on a molar basis, which was attributed to the presence of a benzyl (B1604629) group substitution on the pyridine ring. nih.govnih.gov At a dose of 20 mg/kg, it produced a 67% inhibition in the carrageenan-induced paw edema test, comparable to the 60% inhibition by the standard drug indomethacin. nih.gov

Compound B at doses of 200 and 400 mg/kg significantly inhibited inflammation. nih.gov

Compound C also showed dose-dependent anti-inflammatory effects. nih.gov

In the croton oil-induced ear edema test, Compounds A (20 mg/kg), B (400 mg/kg), and C (200 mg/kg) showed inhibition of 37%, 43%, and 50%, respectively, compared to 65% for indomethacin. nih.gov These findings suggest that 3-hydroxy-pyridine-4-one derivatives are promising candidates for the development of new anti-inflammatory drugs. nih.govbiointerfaceresearch.com

Neurotropic and anticonvulsant activity

The neurotropic potential of pyridine derivatives has been explored, leading to the identification of compounds with significant anticonvulsant properties. A study focused on the synthesis of 3-hydroxy-4-phenylthieno[2,3-b]pyridine derivatives found several compounds that exhibited anticonvulsant activity against seizures induced by corazole. semanticscholar.org These compounds acted as psychological sedatives but, unlike the tranquilizer diazepam, did not show central myorelaxant activity at their anticonvulsant doses. semanticscholar.org

The broader class of pyridine derivatives is well-known for a range of biological activities, including neurotropic effects. researchgate.netsemanticscholar.org Research into 1,4-dihydropyridines, for example, has shown them to be effective against various types of convulsions. journal-vniispk.ru The mechanism is often linked to the blockade of calcium channels, as an influx of calcium ions is a critical factor in the induction of epilepsy. journal-vniispk.ru

In a study of 3-hydroxy-6-methyl-4H-pyran-4-one derivatives, which share a similar core structure, specific compounds were tested for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. scispace.com

Compound 3i (3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one) was the most active in the scMet test. scispace.com

Compound 3f (2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one) was found to be protective against MES. scispace.com

These findings highlight the potential of pyridine and related heterocyclic scaffolds in developing new agents for neurological disorders.

HIV-1 Integrase inhibition

The pyridine moiety is a key structural feature in several approved HIV-1 integrase (IN) inhibitors, a class of antiretroviral drugs that block the integration of the viral genome into the host cell's DNA. mdpi.com This has spurred significant research into novel pyridine-based compounds, including 3-hydroxypyridine derivatives, as potential HIV-1 IN inhibitors. scispace.com

A series of 3-hydroxy-pyran-4-one (HP) and 3-hydroxy-pyridin-4-one (HPO) derivatives were designed and synthesized to target HIV-1 IN. scispace.com The core structure of these compounds provides the necessary features for inhibiting the enzyme, including a metal-chelating triad. Bioassays revealed that several of the HP analogues showed favorable inhibitory activities against HIV-1 IN in the low micromolar range. scispace.com

Halogenated derivatives, in particular, offered the best biological profiles with reduced toxicity and potent inhibition of both HIV-1 IN and HIV-1 in cell culture. scispace.com

Specifically, two halo-benzyl derivatives, HPb and HPd , were identified as promising lead inhibitors with IC₅₀ values of 0.37 μM and 0.7 μM, respectively.

Further optimization through computational methods led to the identification of HPCAR-28 , which showed inhibitory activity against HIV IN in the low nanomolar range, comparable to the approved drug Raltegravir. This compound also demonstrated relevant potency in inhibiting HIV-1 replication and the strand transfer activity of the integrase. These results underscore the potential of the 3-hydroxypyridine and related scaffolds for developing new and effective antiviral agents against HIV-1. scispace.com

Table 3: Inhibitory Activity of Selected 3-Hydroxy-pyran-4-one Derivatives against HIV-1 Integrase

| Compound | Substituent | HIV-1 IN Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| HPb | Halo-benzyl | 0.37 μM | |

| HPd | Halo-benzyl | 0.7 μM | |

| HPCAR-28 | Optimized derivative | Low nanomolar range | |

| Raltegravir | (Reference) | Comparable to HPCAR-28 |

Enzyme inhibition (e.g., prolyl hydroxylase, DNA gyrase, MurE synthetase, human carbonic anhydrase)

Derivatives of 3-hydroxypyridine are versatile enzyme inhibitors, targeting a range of enzymes crucial for various pathological processes.

Prolyl Hydroxylase (PHD) Inhibition: 3-Hydroxypyridine derivatives are effective inhibitors of prolyl hydroxylase domain (PHD) enzymes. The design of these inhibitors is often based on the analysis of the PHD2 active site, where the hydroxyl group of the pyridine ring can form additional hydrogen bonding interactions with key residues like Tyr-310 or Tyr-303. The 3-hydroxypyridine derivative AR692B, for instance, is an efficient 2-oxoglutarate (2OG)-competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX), another human 2OG oxygenase, and shows high selectivity over PHD2.

DNA Gyrase and MurE Synthetase Inhibition: The antibacterial activity of some pyridine derivatives is attributed to their ability to inhibit key bacterial enzymes. Molecular docking studies have confirmed that 3-hydroxypyridin-2(1H)-one derivatives can bind to the active site of DNA gyrase B, an essential enzyme for bacterial DNA replication. researchgate.net Similarly, certain tetrahydroisoquinoline (THIQ) analogs, which share structural similarities with pyridine derivatives, have shown inhibitory activity against MurE synthetase, an enzyme critical for the biosynthesis of the bacterial cell wall peptidoglycan. nih.gov

Human Carbonic Anhydrase (hCA) Inhibition: Pyridine-based compounds have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are validated targets for various diseases, including cancer. nih.gov A series of pyrazolo[4,3-c]pyridine sulfonamides showed interesting inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as transmembrane tumor-associated isoforms like hCA IX and XII. Several of these compounds were more potent than the standard drug acetazolamide (B1664987) (AAZ) against hCA I, and some showed high potency against bacterial γ-CA, suggesting potential for developing new antibacterial agents.

Molecular Docking Studies

Molecular docking is a crucial computational tool used to predict the binding orientation of small molecule ligands to their protein targets and to elucidate the structural basis of their biological activity. This method has been extensively applied to this compound derivatives to understand their interactions with various biological targets at the molecular level.

Antimicrobial Targets: To understand the antimicrobial activity of 3-hydroxypyridine-4-one derivatives, docking studies have been performed on bacterial enzymes. For example, the binding mode of active compounds was investigated within the active site of E. coli DNA gyrase B. researchgate.net These studies help in rationalizing the observed MIC values and guide the design of more potent antibacterial agents. researchgate.netnih.gov

Anticancer Targets: In the context of anticancer research, molecular modeling has been used to study the interaction of pyridine-bridged combretastatin (B1194345) analogues with tubulin. The docking scores for the most potent analogues, 4h and 4s , were higher than that of the parent compound, indicating greater binding affinity, which was consistent with their lower IC₅₀ values for growth inhibition of breast cancer cells.

Enzyme Inhibition: Molecular docking has been instrumental in the development of enzyme inhibitors. For 3-hydroxypyridine-4-one derivatives targeting tyrosinase, docking studies revealed that the most active compounds fit well into the enzyme's active site, with binding energies correlating with their experimental IC₅₀ values. Similarly, for pyrazolo[4,3-c]pyridine sulfonamides targeting human carbonic anhydrase IX, computational studies have been used to investigate the binding mode of the inhibitors within the enzyme's active site, providing insights for developing isoform-selective inhibitors. These studies consistently highlight key interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for the potent and selective activity of these derivatives.

Ligand-enzyme interactions and binding affinity

The interaction between a ligand and its target enzyme is fundamental to its biological activity. For derivatives of this compound, these interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and, in some cases, metal chelation, leading to varying binding affinities.

Molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these interactions. For instance, in a series of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives designed as A3 adenosine receptor antagonists, a comparative molecular field analysis (CoMFA) was used to build a 3D-QSAR model with good predictive ability. nih.govacs.org Docking of a reference ligand into a rhodopsin-based model of the human A3 receptor helped to visualize the putative binding site. nih.govacs.orgnih.gov

Similarly, for 3-hydroxy-pyran-4-one derivatives bearing a phenyl-pyridine moiety, computational studies including Quantum Polarized Ligand Docking (QPLD) and Molecular Dynamics (MD) simulations were used to investigate their role as HIV-1 Integrase (IN) inhibitors. frontiersin.org These studies highlighted that the 3-hydroxy-4-pyranone core acts as a metal-chelating triad, interacting with the two Mg²⁺ ions in the enzyme's active site, a critical feature for inhibition. frontiersin.orgnih.gov The phenyl-pyridine group, on the other hand, engages in essential interactions within a hydrophobic pocket of the enzyme. nih.gov The binding affinity of these compounds was further predicted using MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations. nih.gov

V-shaped molecules incorporating a 3-[(2-indolyl)-5-phenyl]pyridine scaffold have been identified as potent kinase inhibitors. Docking studies suggest these compounds bind to the ATP-binding site of kinases like DYRK1A and CDK5. researchgate.net A hydroxyl group on the phenyl ring was found to be crucial, forming a hydrogen bond within the active site of DYRK1A, which contributed significantly to its potent inhibitory activity. researchgate.net

The binding affinities of various this compound and related derivatives have been quantified against several biological targets, as detailed in the tables below.

Table 1: Binding Affinity of Phenylpyridine Derivatives against Various Receptors and Enzymes Create an interactive table that allows users to sort the data by Compound/Derivative, Target, and Binding Affinity value.

| Compound/Derivative | Target | Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| 3,5-Diacyl-6-phenylpyridine derivative (β-fluoroethyl ester, 7) | Human A₃ Adenosine Receptor | 4.2 nM | nih.govnih.gov |

| 3,5-Diacyl-6-phenylpyridine derivative (γ-fluoropropyl ester, 26) | Human A₃ Adenosine Receptor | 9.7 nM | nih.govnih.gov |

| 3,5-Diacyl-6-phenylpyridine derivative (thiolactone, 34) | Human A₃ Adenosine Receptor | 248 nM | nih.govacs.orgnih.gov |

| 2-Chloropyridine-3,5-dicarbonitrile derivative (23) | Acetylcholinesterase (AChE) | 6.33 µM | joseroda.com |

Table 2: Inhibitory Activity of Phenylpyridine Derivatives against Various Enzymes Create an interactive table that allows users to sort the data by Compound/Derivative, Target, and IC₅₀ value.

| Compound/Derivative | Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| 3-(6-hydroxyindol-2-yl)-5-(phenyl)pyridine derivative (11) | DYRK1A | 60 nM | researchgate.net |

| Phenyl-pyridine substituted HPCAR-28 | HIV-1 Integrase | 65 nM | frontiersin.org |

| 3-(6-hydroxyindol-2-yl)-5-(phenyl)pyridine derivative (11) | CDK5 | 160 nM | researchgate.net |

| 3,5-bis(2-indolyl)pyridine derivative (7) | CDK1 | 0.3-0.7 µM | nih.gov |

| 3-[(2-indolyl)-5-phenyl]pyridine derivative (18) | CDK1 | 0.3-0.7 µM | nih.gov |

| Halo-benzyl derivative (HPb) | HIV-1 Integrase | 0.37 µM | frontiersin.orgnih.gov |

| Halo-benzyl derivative (HPd) | HIV-1 Integrase | 0.7 µM | frontiersin.orgnih.gov |

Ligand Design and Coordination Chemistry Applications of 3 Hydroxy 5 Phenylpyridine

Ligand Design Strategies and Directing Groups

The strategic design of ligands is crucial for controlling the outcome of catalytic reactions. By modifying the structure of a ligand, chemists can influence the electronic and steric environment around a metal center, thereby fine-tuning its reactivity and selectivity. 3-Hydroxy-5-phenylpyridine, with its distinct functional groups, offers a versatile scaffold for ligand design.

Bifunctional ligands for catalysis